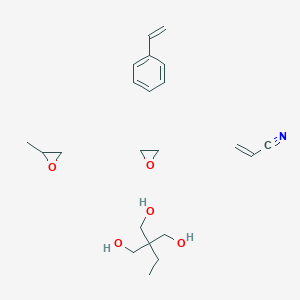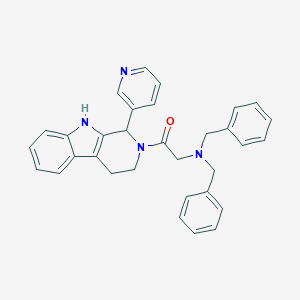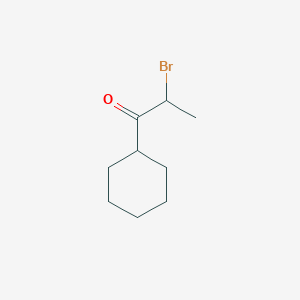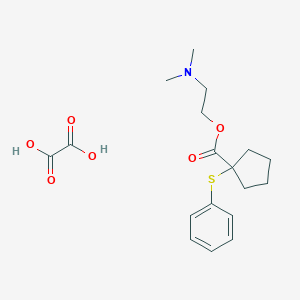
2-Propenenitrile, polymer with ethenylbenzene, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, methyloxir
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenenitrile, polymer with ethenylbenzene, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, methyloxir is a type of polymer that has gained attention in recent years due to its unique properties and potential applications in various fields.
Aplicaciones Industriales
The polymer has been studied for its potential use in industrial applications, such as coatings, adhesives, and composites.
Mecanismo De Acción
The mechanism of action of 2-Propenenitrile, polymer with ethenylbenzene, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, methyloxir is not fully understood. However, it is believed that the polymer works by interacting with various biological and chemical processes in the body, such as cell signaling pathways and enzyme activity.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-Propenenitrile, polymer with ethenylbenzene, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, methyloxir can have various biochemical and physiological effects on the body, depending on the application. For example, the polymer has been shown to have anti-inflammatory and antibacterial properties, which could make it useful for wound healing and other biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Propenenitrile, polymer with ethenylbenzene, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, methyloxir in lab experiments is its versatility. The polymer can be synthesized in a variety of ways, making it suitable for a wide range of applications. Additionally, the polymer has been shown to be stable and non-toxic, which makes it safe for use in lab experiments.
However, there are also some limitations to using 2-Propenenitrile, polymer with ethenylbenzene, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, methyloxir in lab experiments. For example, the polymer can be difficult to synthesize in large quantities, which could limit its use in industrial applications. Additionally, the polymer can be sensitive to certain environmental conditions, such as temperature and humidity, which could affect its performance in lab experiments.
Direcciones Futuras
There are several future directions for research on 2-Propenenitrile, polymer with ethenylbenzene, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, methyloxir. Some of the most promising directions include:
1. Developing new synthesis methods to improve the scalability and efficiency of the polymer.
2. Studying the polymer's potential use in new applications, such as drug delivery and gene therapy.
3. Investigating the polymer's mechanism of action to better understand its biochemical and physiological effects.
4. Developing new formulations of the polymer to improve its performance in specific applications.
Conclusion
2-Propenenitrile, polymer with ethenylbenzene, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, methyloxir is a versatile polymer with unique properties and potential applications in various fields. While there is still much to learn about this polymer, the research conducted so far suggests that it could be a valuable tool for biomedical, environmental, and industrial applications. As research continues, it is likely that new applications and uses for this polymer will be discovered, making it an exciting area of study for scientists and researchers.
Métodos De Síntesis
The synthesis of 2-Propenenitrile, polymer with ethenylbenzene, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, methyloxir involves the polymerization of propenenitrile, ethenylbenzene, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, and methyloxir. The process is typically carried out using a free-radical polymerization technique, which involves the use of a free-radical initiator to initiate the polymerization reaction.
Aplicaciones Científicas De Investigación
2-Propenenitrile, polymer with ethenylbenzene, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, methyloxir has been the subject of several scientific research studies due to its unique properties and potential applications in various fields. Some of the most notable research applications include:
1. Biomedical Applications: The polymer has been studied for its potential use in biomedical applications, such as drug delivery, tissue engineering, and wound healing.
2. Environmental Applications: The polymer has been studied for its potential use in environmental applications, such as water treatment and pollution control.
3.
Propiedades
Número CAS |
103513-16-2 |
|---|---|
Nombre del producto |
2-Propenenitrile, polymer with ethenylbenzene, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, methyloxir |
Fórmula molecular |
C22H35NO5 |
Peso molecular |
393.5 g/mol |
Nombre IUPAC |
2-ethyl-2-(hydroxymethyl)propane-1,3-diol;2-methyloxirane;oxirane;prop-2-enenitrile;styrene |
InChI |
InChI=1S/C8H8.C6H14O3.C3H3N.C3H6O.C2H4O/c1-2-8-6-4-3-5-7-8;1-2-6(3-7,4-8)5-9;1-2-3-4;1-3-2-4-3;1-2-3-1/h2-7H,1H2;7-9H,2-5H2,1H3;2H,1H2;3H,2H2,1H3;1-2H2 |
Clave InChI |
SCQRMFUNKUNZEK-UHFFFAOYSA-N |
SMILES |
CCC(CO)(CO)CO.CC1CO1.C=CC#N.C=CC1=CC=CC=C1.C1CO1 |
SMILES canónico |
CCC(CO)(CO)CO.CC1CO1.C=CC#N.C=CC1=CC=CC=C1.C1CO1 |
Sinónimos |
2-Propenenitrile, polymer with ethenylbenzene, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, methyloxirane and oxirane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[2-phenyl-2-(4-phenylphenyl)ethyl]-1H-imidazole](/img/structure/B25190.png)









![Sodium;10-(2,3-dimethylpentanoylamino)-4-oxopyrimido[1,2-c]quinazoline-3-carboxylate](/img/structure/B25214.png)

![(2-Methylbenzo[D]thiazol-6-YL)methanol](/img/structure/B25218.png)
